

A Technical Guide to the Synthesis of Butoxycarbonyl-PEG5-sulfonic Acid

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Compound of Interest

Compound Name: *Butoxycarbonyl-PEG5-sulfonic acid*

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This in-depth technical guide outlines a plausible and detailed synthesis pathway for **Butoxycarbonyl-PEG5-sulfonic acid** (Boc-PEG5-SO₃H), a bifunctional linker critical in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).^[1] The hydrophilic polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal Boc-protected amine and sulfonic acid groups offer versatile handles for sequential and controlled conjugation. This document provides a comprehensive overview of the proposed synthesis, including detailed experimental protocols and a visualization of the synthetic pathway.

I. Proposed Synthesis Pathway

The synthesis of **Butoxycarbonyl-PEG5-sulfonic acid** can be envisioned as a two-step process commencing from the commercially available amino-PEG5-alcohol. The pathway involves the protection of the terminal amino group with a tert-butyloxycarbonyl (Boc) group, followed by the sulfonation of the terminal hydroxyl group.

Step 1: Boc Protection of Amino-PEG5-alcohol

The initial step focuses on the selective protection of the primary amine in amino-PEG5-alcohol using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) in the presence of a non-nucleophilic base like

triethylamine (TEA) or diisopropylethylamine (DIPEA) to yield N-Boc-PEG5-alcohol. The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, making it an ideal protecting group for multi-step synthesis.

Step 2: Sulfonation of N-Boc-PEG5-alcohol

The terminal hydroxyl group of the N-Boc-PEG5-alcohol is then converted to a sulfonic acid. A common method for the sulfonation of polyethylene glycols is the use of chlorosulfonic acid (ClSO_3H) in a chlorinated solvent. This reaction proceeds via the formation of a sulfate ester intermediate, which is subsequently hydrolyzed to the sulfonic acid. Careful control of the reaction conditions is crucial to prevent side reactions.

II. Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of **Butoxycarbonyl-PEG5-sulfonic acid**.

Protocol 1: Synthesis of N-Boc-PEG5-alcohol

Materials:

- Amino-PEG5-alcohol
- Di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer

- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve amino-PEG5-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add triethylamine (1.5 eq) to the solution and stir at room temperature.
- Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous DCM to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours.
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to yield pure N-Boc-PEG5-alcohol.

Protocol 2: Synthesis of Butoxycarbonyl-PEG5-sulfonic acid

Materials:

- N-Boc-PEG5-alcohol
- Chlorosulfonic acid (ClSO_3H)
- Anhydrous Dichloromethane (DCM)

- Diethyl ether
- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Inert atmosphere (nitrogen or argon)

Procedure:

- Dissolve N-Boc-PEG5-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.
- Slowly add chlorosulfonic acid (1.1 eq) dropwise to the stirred solution via a dropping funnel.
- Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, carefully pour the reaction mixture into cold diethyl ether to precipitate the product.
- Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **Butoxycarbonyl-PEG5-sulfonic acid**.

III. Data Presentation

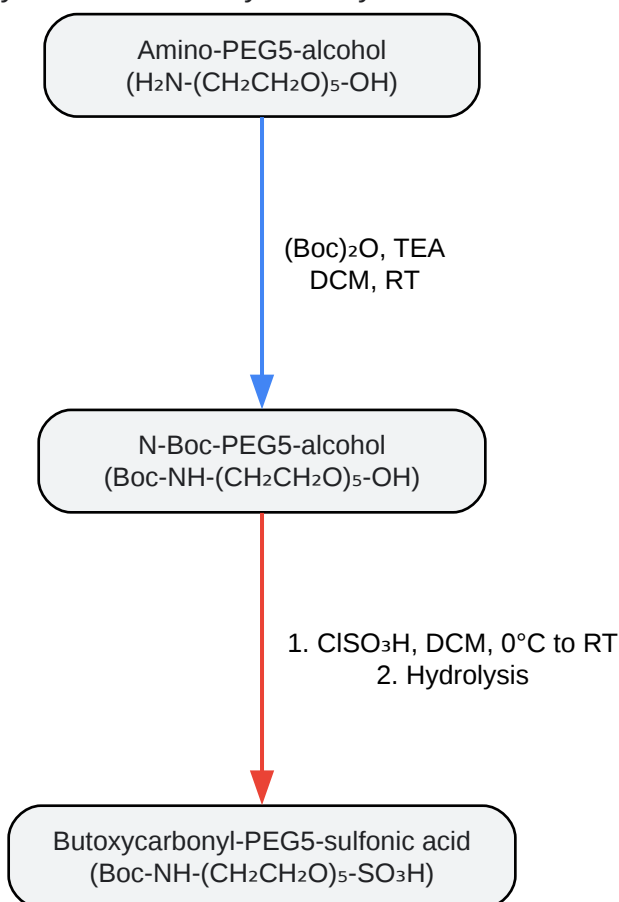
While specific quantitative data for the synthesis of **Butoxycarbonyl-PEG5-sulfonic acid** is not readily available in the public domain, the following table provides typical ranges for the key reaction parameters based on similar syntheses of Boc-protected and sulfonated PEG compounds.

Parameter	Step 1: Boc Protection	Step 2: Sulfonation
Typical Yield	> 90%	80-95%
Purity (Post-Purification)	> 95%	> 95%
Reaction Time	12-24 hours	3-5 hours
Reaction Temperature	Room Temperature	0 °C to Room Temperature

IV. Mandatory Visualization

The following diagram illustrates the proposed synthesis pathway for **Butoxycarbonyl-PEG5-sulfonic acid**.

Synthesis of Butoxycarbonyl-PEG5-sulfonic Acid



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Caption: Proposed synthesis of **Butoxycarbonyl-PEG5-sulfonic acid**.

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References

- 1. benchchem.com [benchchem.com]
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